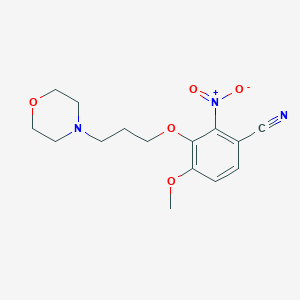
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C15H20N2O3. It is a nitrile derivative that belongs to the class of benzonitriles. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.
Alkylation: The 3-hydroxy-4-methoxybenzonitrile is alkylated with N-(3-chloropropyl)morpholine to form the intermediate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
Nitration: The intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Similar structure but lacks the nitro group.
Methyl 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzoate: Similar structure with a methyl ester group instead of a nitrile group.
Uniqueness
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1006378-06-8 |
|---|---|
Molekularformel |
C15H19N3O5 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3 |
InChI-Schlüssel |
CKFSWUDHONAALT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




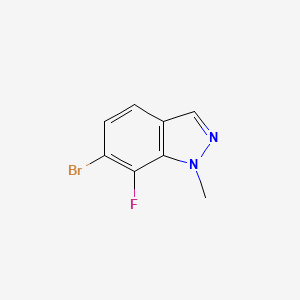






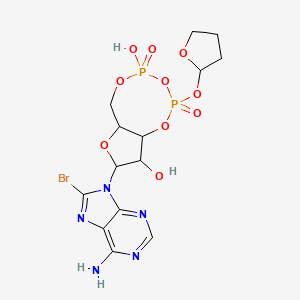
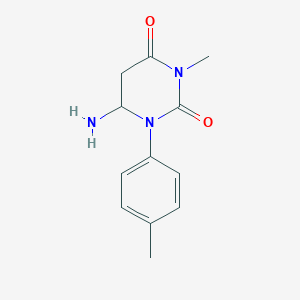
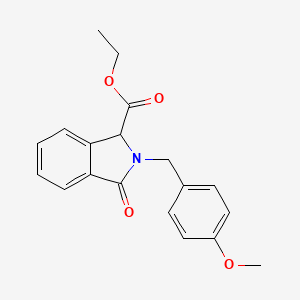
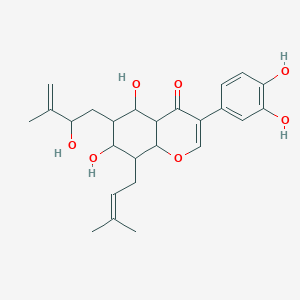
![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
